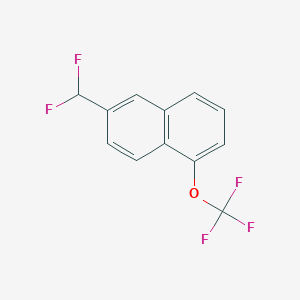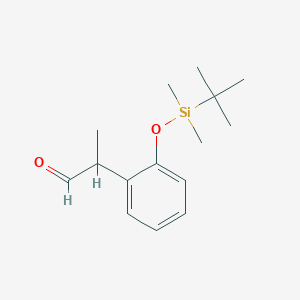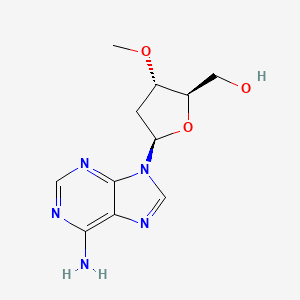![molecular formula C15H18N2O2 B11853561 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-87-2](/img/structure/B11853561.png)
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structure that includes a pyridine ring and an azaspiro undecane core. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the condensation of pyridine derivatives with azaspiro undecane precursors. One common method includes the reaction of pyridine-2-carboxaldehyde with 3-azaspiro[5.5]undecane-2,4-dione under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.
Major Products
Applications De Recherche Scientifique
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione stands out due to its unique combination of a pyridine ring and an azaspiro undecane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62550-87-2 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-pyridin-2-yl-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-13-10-15(7-3-1-4-8-15)11-14(19)17(13)12-6-2-5-9-16-12/h2,5-6,9H,1,3-4,7-8,10-11H2 |
Clé InChI |
YNPLUQBIKQGGDV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)




![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)






